molecular formula C18H17BrN2O2 B4543814 2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B4543814
M. Wt: 373.2 g/mol
InChI Key: UGULWPKNFGBVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one substituted with a bromine atom and the other with a butoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route is as follows:

    Synthesis of Hydrazide: The starting material, 4-bromobenzohydrazide, is prepared by reacting 4-bromobenzoic acid with hydrazine hydrate.

    Cyclization Reaction: The hydrazide is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the 1,3,4-oxadiazole ring through cyclization.

Chemical Reactions Analysis

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the butoxy group, using reagents such as potassium permanganate. Reduction reactions can also occur, especially at the oxadiazole ring, using reagents like lithium aluminum hydride.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the aromatic rings or the oxadiazole core.

Scientific Research Applications

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new polymers and materials with unique properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, enhancing binding affinity.

Comparison with Similar Compounds

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(4-chlorophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine. This compound may have different reactivity and biological activity due to the different halogen.

    2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of butoxy. This compound may have different solubility and electronic properties.

    2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the butoxy group, which may affect its physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-3-12-22-16-10-6-14(7-11-16)18-21-20-17(23-18)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULWPKNFGBVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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